Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside
Brand Name: Vulcanchem
CAS No.: 13264-03-4
VCID: VC0079019
InChI: InChI=1S/C13H20O8/c1-7(14)18-6-10-5-11(19-8(2)15)12(20-9(3)16)13(17-4)21-10/h10-13H,5-6H2,1-4H3/t10-,11-,12+,13-/m0/s1
SMILES: CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C
Molecular Formula: C13H20O8
Molecular Weight: 304.29 g/mol

Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside

CAS No.: 13264-03-4

Main Products

VCID: VC0079019

Molecular Formula: C13H20O8

Molecular Weight: 304.29 g/mol

Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside - 13264-03-4

CAS No. 13264-03-4
Product Name Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside
Molecular Formula C13H20O8
Molecular Weight 304.29 g/mol
IUPAC Name [(2S,4S,5R,6S)-4,5-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H20O8/c1-7(14)18-6-10-5-11(19-8(2)15)12(20-9(3)16)13(17-4)21-10/h10-13H,5-6H2,1-4H3/t10-,11-,12+,13-/m0/s1
Standard InChIKey GSGBKGSDCTWCQP-RVMXOQNASA-N
Isomeric SMILES CC(=O)OC[C@@H]1C[C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C
Synonyms Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside
PubChem Compound 22887220
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator